7,7-dimethyl-7H-benzo[C]fluoren-5-ol
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Overview
Description
7,7-Dimethyl-7H-benzo[C]fluoren-5-ol: is a synthetic aromatic compound with the molecular formula C19H16O. It belongs to the benzo[C]fluorene family, which consists of aromatic compounds featuring a benzene ring fused with a fluorene ring. This compound is known for its unique structure and properties, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethyl-7H-benzo[C]fluoren-5-ol involves several steps, typically starting with the preparation of the fluorene core. One common method includes the alkylation of fluorene derivatives followed by cyclization reactions to form the benzo[C]fluorene structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-7H-benzo[C]fluoren-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of hydrocarbons.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: 7,7-Dimethyl-7H-benzo[C]fluoren-5-ol is used as a fluorescent probe and chromophore in various chemical studies. Its unique structure allows it to emit fluorescence, making it useful in spectroscopic analyses.
Biology: In biological research, this compound is employed as a fluorescent dye to label and visualize biological molecules and structures. Its fluorescence properties enable researchers to track and study cellular processes.
Medicine: While not directly used in medicine, derivatives of this compound are explored for their potential therapeutic applications. These derivatives may exhibit bioactive properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs). Its optical and electroluminescent properties make it suitable for use in display technologies.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-7H-benzo[C]fluoren-5-ol primarily involves its interaction with light. As a fluorescent compound, it absorbs light at specific wavelengths and re-emits it at longer wavelengths. This property is harnessed in various applications, including fluorescence microscopy and spectroscopy. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-benzo[b]fluoreno[3,4-d]thiophene: Known for its high electroluminescent properties and efficiency in blue fluorescent OLEDs.
5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene: A derivative used in various synthesis studies.
7H-Benzo[C]fluorene: A closely related compound identified as a major DNA adduct forming component in environmental studies.
Uniqueness: 7,7-Dimethyl-7H-benzo[C]fluoren-5-ol stands out due to its specific structural features and fluorescence properties.
Properties
IUPAC Name |
7,7-dimethylbenzo[c]fluoren-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20)11-16(18)19/h3-11,20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMYPXRQMIBJJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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